ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate
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Overview
Description
Ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes:
Sonogashira Coupling Reaction: This palladium-catalyzed reaction is used to couple an aryl halide with an alkyne.
Electrophilic Cyclization Reaction: This step involves the formation of a cyclic structure through the reaction of an electrophile with a nucleophile.
Suzuki–Miyaura Coupling Reaction: Another palladium-catalyzed reaction, this step couples an aryl boronic acid with an aryl halide.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole moiety, which are known for their diverse biological activities.
Naphthalene Derivatives: Compounds containing a naphthalene ring, which are used in various applications, including as intermediates in organic synthesis.
Uniqueness
Ethyl 4-(5-{2-cyano-2-[(naphthalen-1-yl)carbamoyl]eth-1-en-1-yl}furan-2-yl)benzoate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O4/c1-2-32-27(31)20-12-10-19(11-13-20)25-15-14-22(33-25)16-21(17-28)26(30)29-24-9-5-7-18-6-3-4-8-23(18)24/h3-16H,2H2,1H3,(H,29,30)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWUCXRWKNBQY-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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